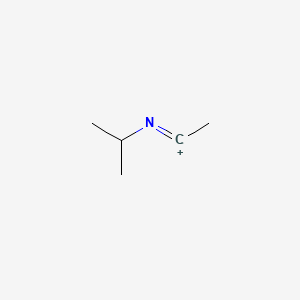![molecular formula C17H18O2S2 B14651087 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid CAS No. 50900-48-6](/img/structure/B14651087.png)
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the preparation of the sulfanyl intermediate by reacting 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions.
Coupling reaction: The sulfanyl intermediate is then coupled with 2-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic rings may interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Methylpropyl)sulfanyl]benzoic acid: Lacks the additional sulfanyl-phenyl substitution.
2-[(Phenylsulfanyl)benzoic acid: Lacks the 2-methylpropyl substitution.
Uniqueness
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is unique due to the presence of both the 2-methylpropyl and sulfanyl-phenyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
50900-48-6 |
|---|---|
Molekularformel |
C17H18O2S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S2/c1-12(2)11-20-13-7-9-14(10-8-13)21-16-6-4-3-5-15(16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
HCVAWDUPKUXMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



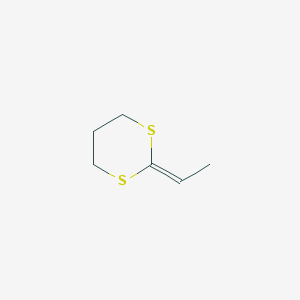
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)


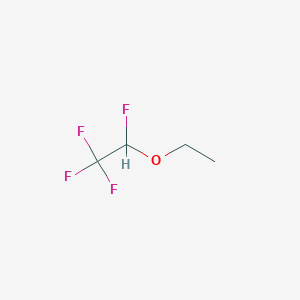
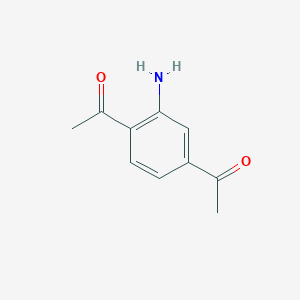

![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
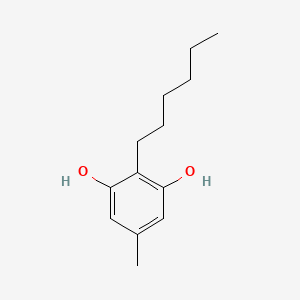
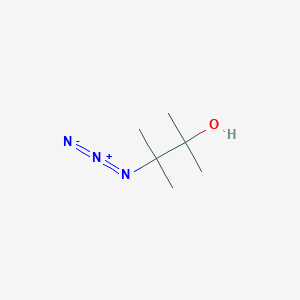
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
